Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indene ring, and an ethyl ester group at the 2-carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluoroindene and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,7-difluoroindene is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with fluorine atoms at different positions.
Ethyl 4,7-dichloro-2,3-dihydro-1H-indene-2-carboxylate: Chlorine atoms instead of fluorine.
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Different position of the carboxylate group.
Uniqueness
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12F2O2 |
---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-12(15)7-5-8-9(6-7)11(14)4-3-10(8)13/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
HMIOMQRITCNTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2C1)F)F |
Origin of Product |
United States |
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